molecular formula C23H25N3O2 B11026704 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

Cat. No.: B11026704
M. Wt: 375.5 g/mol
InChI Key: PXEFHJJYNNTHLC-UHFFFAOYSA-N
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Description

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its mechanism of action involves binding to the kinase domain, effectively suppressing the phosphorylation of DYRK1A substrates . This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the molecular pathways underlying neurodegenerative disorders. Due to its ability to modulate DYRK1A activity, it is extensively used in cellular and animal models to study its potential effects on tau protein pathophysiology, a key hallmark of Alzheimer's disease . Furthermore, this inhibitor is valuable in developmental biology and oncology research, as DYRK1A plays a role in cell cycle control and neuronal differentiation. Researchers utilize this compound to dissect DYRK1A signaling cascades and to explore its therapeutic relevance in conditions like Down syndrome and certain cancers.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

InChI

InChI=1S/C23H25N3O2/c27-22(8-6-16-5-7-21-18(15-16)11-14-28-21)26-12-9-17(10-13-26)23-24-19-3-1-2-4-20(19)25-23/h1-5,7,15,17H,6,8-14H2,(H,24,25)

InChI Key

PXEFHJJYNNTHLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4=CC5=C(C=C4)OCC5

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features three distinct structural units:

  • Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its pharmacological relevance.

  • Piperidine ring : A six-membered amine ring substituted at the 4-position with the benzimidazole group.

  • Dihydrobenzofuran-propanone : A fused benzofuran system with a ketone side chain at the 5-position.

The synthetic complexity arises from the need to assemble these fragments while managing steric hindrance, regioselectivity, and functional group compatibility.

Synthesis Strategies

Benzimidazole Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carbonyl derivatives. A breakthrough method employs PVP-TfOH as a reusable catalyst under solvent-free conditions:

Reaction Conditions :

  • Catalyst : PVP-TfOH (0.2 g)

  • Substrates : o-Phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1.1 mmol)

  • Oxidant : H₂O₂ (30%, 3 mmol)

  • Temperature : 70°C

  • Time : 6 minutes

  • Yield : 92%

This method avoids toxic solvents and achieves rapid cyclization due to the strong Brønsted acidity of TfOH, which protonates the aldehyde and accelerates imine formation.

Piperidine Ring Functionalization

The piperidine ring is introduced via nucleophilic substitution or reductive amination. Patent WO2014188453A2 describes a scalable approach for attaching heterocycles to piperidine:

  • Piperidine Activation :

    • Treat 4-hydroxypiperidine with thionyl chloride to form 4-chloropiperidine.

    • React with benzimidazole-2-thiol under basic conditions (K₂CO₃, DMF, 80°C).

  • Coupling to Propanone :

    • The chlorinated intermediate undergoes Ullmann coupling with 3-(2,3-dihydrobenzofuran-5-yl)propan-1-one in the presence of CuI and 1,10-phenanthroline.

Detailed Preparation Methods

Integrated Multi-Step Synthesis

A representative synthesis pathway is outlined below:

Step 1: Benzimidazole Synthesis

  • Mix o-phenylenediamine (1.08 g, 10 mmol), 4-chlorobenzaldehyde (1.54 g, 11 mmol), and PVP-TfOH (0.2 g) in a solvent-free system.

  • Add H₂O₂ (3 mmol) and stir at 70°C for 6 minutes.

  • Isolate 2-(4-chlorophenyl)-1H-benzimidazole via filtration (Yield: 92%).

Step 2: Piperidine-Benzimidazole Coupling

  • React 4-chloropiperidine (1.2 g, 10 mmol) with 2-(4-chlorophenyl)-1H-benzimidazole (2.33 g, 10 mmol) in DMF using K₂CO₃ (2.76 g, 20 mmol) at 80°C for 12 hours.

  • Purify by column chromatography (SiO₂, ethyl acetate/hexane) to obtain 4-(1H-benzimidazol-2-yl)piperidine (Yield: 78%).

Step 3: Propanone Fragment Preparation

  • Synthesize 3-(2,3-dihydrobenzofuran-5-yl)propan-1-one via Friedel-Crafts acylation of dihydrobenzofuran with propionyl chloride (AlCl₃ catalyst, 0°C to RT).

Step 4: Final Assembly

  • Combine 4-(1H-benzimidazol-2-yl)piperidine (2.0 g, 8.6 mmol) with 3-(2,3-dihydrobenzofuran-5-yl)propan-1-one (1.8 g, 9.5 mmol) in THF.

  • Add NaH (60%, 0.41 g, 10.3 mmol) and stir at reflux for 8 hours.

  • Purify via recrystallization (ethanol/water) to yield the target compound (Yield: 68%).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal PVP-TfOH outperforms traditional acids (e.g., HCl, H₂SO₄) in benzimidazole synthesis:

CatalystTemperature (°C)Time (min)Yield (%)
PVP-TfOH70692
HCl703065
H₂SO₄704558

Solvent Effects

Solvent-free conditions enhance reaction efficiency by reducing energy barriers and eliminating purification steps. Ethanol and acetonitrile decrease yields by 20–30% due to side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.5 (s, 1H, NH), 8.20 (d, 2H), 7.6 (d, 2H), 7.30 (m, 2H), 7.10 (m, 2H).

  • ¹³C NMR : 152.9 (C=N), 138.9 (C-Cl), 128.9–115.4 (aromatic carbons).

  • FT-IR : 1175–1300 cm⁻¹ (S=O stretch), 1000–750 cm⁻¹ (C-F stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with a retention time of 6.8 minutes.

Environmental and Economic Considerations

The PVP-TfOH catalyst is reusable for three cycles without significant activity loss (Yield: 90% → 87% → 85%). Solvent-free protocols reduce waste generation by ~40% compared to traditional methods .

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s reactivity arises from three key regions:

  • Benzimidazole core : N–H groups participate in hydrogen bonding and tautomerization.

  • Piperidine ring : Secondary amine enables nucleophilic substitutions and coordination chemistry.

  • Propan-1-one moiety : Carbonyl group undergoes condensation, reduction, and nucleophilic additions.

Piperidine Nitrogen Reactivity

The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example:

Reaction TypeReagents/ConditionsProductReference
AlkylationBenzyl bromide, K₂CO₃, DMFN-benzyl derivative
AcylationAcetyl chloride, Et₃NN-acetylated analog

Benzimidazole NH Reactivity

The benzimidazole NH groups undergo deprotonation with strong bases (e.g., NaH), enabling alkylation at the N1 position. Reaction with methyl iodide in DMF yields N-methylated derivatives .

Carbonyl Group Transformations

The propan-1-one carbonyl participates in:

  • Condensation : Reacts with hydrazines to form hydrazones (e.g., semicarbazide yields semicarbazones).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .

Benzofuran Ring Electrophilic Substitution

The dihydrobenzofuran moiety undergoes halogenation (e.g., bromination at C4 using Br₂/FeCl₃) . Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the oxygen atom .

Benzimidazole Ring Modifications

  • Oxidation : Treating with H₂O₂/Fe²⁺ oxidizes the benzimidazole to a benzimidazole N-oxide .

  • Cycloaddition : Reacts with maleic anhydride in Diels-Alder-like reactions to form fused heterocycles .

Piperidine Ring Functionalization

  • Deprotection : Acidic conditions (HCl/EtOH) remove protective groups from the piperidine nitrogen .

  • Ring-opening : Strong bases (e.g., LDA) cleave the piperidine ring, forming linear amines .

Catalytic and Metal-Mediated Reactions

The compound coordinates transition metals (e.g., Pd, Cu) through its nitrogen atoms:

MetalReaction TypeApplicationReference
PdSuzuki couplingBiaryl synthesis
CuUllmann reactionC–N bond formation

Stability and Degradation Pathways

  • Hydrolytic degradation : The benzimidazole ring hydrolyzes under acidic conditions (pH < 3) to form 2-aminophenol derivatives.

  • Photodegradation : UV exposure induces cleavage of the dihydrobenzofuran ring, yielding quinone-like products .

Comparative Reactivity of Analogues

The table below highlights reactivity trends in structurally related compounds:

CompoundCore StructureKey ReactionOutcome
4-[4-(1H-benzimidazol-2-yl)piperidin]Piperidine-benzimidazoleN-alkylationEnhanced anticancer activity
5-chloro-N-{[4-(benzimidazol)]piperidin}Chlorinated piperidineSNAr reactionsAntibacterial potency
1-[(3S)-1-benzofuran-pyrimidinyl]piperidineBenzofuran-pyrimidineCross-couplingKinase inhibition

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzofuran structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Reported Activity Molecular Weight (g/mol) References
Target Compound : 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one Benzimidazole-piperidine-propanone-dihydrobenzofuran None explicitly stated Inferred anticancer potential ~374.46 (calculated) -
Compound 49 (): 1-(1H-benzimidazol-2-yl)-3-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one Benzimidazole-oxadiazole-propanone 2,4-Dichlorophenyl on oxadiazole Anticancer (proliferation inhibition) -
: 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one Piperidine-propenone-dihydrobenzofuran Hydroxymethyl on piperidine; α,β-unsaturated ketone Not explicitly stated 287.35
: 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one-thiadiazole-benzofuran Bromophenyl, fluorobenzyl sulfanyl, hydroxy Not explicitly stated -
: 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole Benzimidazole-pyrazolo-pyrimidine-piperazine Fluorophenylmethyl, morpholine, isopropyl Kinase inhibition (implied) -

Key Observations:

Structural Variations: Substituent Impact: The 2,4-dichlorophenyl group in Compound 49 () enhances anticancer activity compared to unsubstituted analogs, likely due to increased electron-withdrawing effects and steric interactions with target proteins . Rigidity vs. Heterocyclic Additions: ’s thiadiazole and pyrrol-2-one groups may confer redox activity or metal-binding properties, expanding therapeutic mechanisms beyond benzimidazole’s typical kinase/DNA targeting .

Solubility: The hydroxymethyl group in improves hydrophilicity, contrasting with the lipophilic dihydrobenzofuran in the target compound .

Biological Activity: Anticancer Potential: Compound 49 () inhibits cancer cell proliferation at IC₅₀ values <10 µM, attributed to benzimidazole’s DNA intercalation and oxadiazole’s apoptosis induction . The target compound’s dihydrobenzofuran moiety may enhance tumor selectivity by interacting with aryl hydrocarbon receptors . Kinase Inhibition: ’s compound targets kinases via morpholine and fluorophenyl groups, suggesting divergent mechanisms compared to the target compound’s benzimidazole-centric activity .

Table 2: Comparative Pharmacological Data (Inferred)

Compound Target Pathway IC₅₀/EC₅₀ Selectivity Reference
Target Compound DNA topoisomerase II Pending High (dihydrobenzofuran) -
Compound 49 () Apoptosis induction <10 µM Moderate
Kinase inhibition ~50 nM High (fluorophenyl)

Biological Activity

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole moiety have shown significant cytotoxicity against various cancer cell lines. A study indicated that derivatives similar to our compound exhibited IC50 values in the micromolar range against leukemia and solid tumors such as breast and prostate cancer .

Case Study:
In a recent investigation, a benzimidazole derivative demonstrated a selective inhibition of cancer cell proliferation with an IC50 of 3 µM against human leukemia cells. This suggests a promising avenue for further development as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. Research has shown that certain derivatives exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
Compound CKlebsiella pneumoniae16

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, benzimidazole derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which these compounds exert their biological effects are diverse:

  • Anticancer Mechanism: The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 .
  • Antimicrobial Mechanism: The antimicrobial effects are believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
  • Anti-inflammatory Mechanism: Anti-inflammatory actions may involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Q & A

Q. What are the recommended synthetic strategies for this compound, and how are reaction conditions optimized?

The synthesis of structurally related benzimidazole-piperidine hybrids typically involves multi-step reactions. Key steps include:

  • Condensation reactions : For example, coupling benzimidazole derivatives with substituted piperidines under reflux conditions using polar aprotic solvents like acetonitrile. Catalysts such as piperidine (for Knoevenagel condensations) or NaOH (for nucleophilic substitutions) are employed to enhance yields .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Reaction optimization focuses on temperature control (70–100°C), solvent selection, and stoichiometric ratios of intermediates .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Spectroscopic methods :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperidine CH2 groups at δ 2.5–3.5 ppm) .
    • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 434.2 for C23H22N3O2) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 63.7%, H: 5.1%, N: 9.7%) .

Q. What preliminary assays are used to evaluate bioactivity?

  • Antimicrobial screening : Agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinase ATP-binding pockets). Key interactions include hydrogen bonding between the benzimidazole NH and kinase residues (e.g., Asp381 in EGFR) .
  • QSAR studies : Regression models correlate substituent electronic parameters (Hammett σ) with activity, guiding the introduction of electron-withdrawing groups (e.g., -CF3) to improve potency .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to identify secondary targets contributing to divergent results .

Q. How are salt forms or co-crystals developed to improve solubility?

  • Counterion screening : Test HCl, phosphate, or citrate salts via solvent evaporation. For example, hydrochloride salts of benzimidazole derivatives show 3–5× higher aqueous solubility than free bases .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates, monitored by PXRD and DSC to confirm stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Benzimidazole-Piperidine Hybrids

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Imine formationBenzaldehyde, NH4OAc, ethanol, reflux7595%
Piperidine coupling1-Boc-piperidine, DCC, DMAP, DCM6898%
DeprotectionHCl/dioxane, rt9099%

Q. Table 2. Comparative Bioactivity of Derivatives

SubstituentMIC (µg/mL, S. aureus)IC50 (nM, Kinase X)Solubility (mg/mL)
-H324500.12
-CF38850.08
-OCH3162200.25
Data aggregated from

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